molecular formula C13H19N3O2 B1230778 N'-[4-(dimethylamino)phenyl]-N-propyloxamide

N'-[4-(dimethylamino)phenyl]-N-propyloxamide

Cat. No. B1230778
M. Wt: 249.31 g/mol
InChI Key: CKCNMQMVCAITIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(dimethylamino)phenyl]-N-propyloxamide is an amino acid amide.

Scientific Research Applications

Synthesis and Applications in Electrochromic Devices

A notable application of materials related to 'N'-[4-(dimethylamino)phenyl]-N-propyloxamide is in the development of high-performance electrochromic devices. A study by Li, Yen, and Liou (2021) synthesized a polyamide derived from a similar dimethylamino compound, showcasing its use in fabricating electrochromic devices that can switch from transparent to truly black, providing a high contrast over the visible-light region. This innovation is crucial for creating advanced electrochromic shutters and displays with enhanced performance and efficiency (Li, Yen, & Liou, 2021).

Electropolymerization for Non-Aggregated Silicon Naphthalocyanines

Bıyıklıoğlu and Alp (2017) explored the synthesis of silicon naphthalocyanines (SiNcs) with dimethylamino phenoxy substituents, focusing on their electropolymerization properties. These SiNcs demonstrated non-aggregated behavior in various solvents and exhibited electropolymerization potential, which is significant for developing novel materials for optoelectronic applications (Bıyıklıoğlu & Alp, 2017).

Antimicrobial Activity of Thiophene-3-Carboxamide Derivatives

A study by Vasu et al. (2003) investigated the biological activity of thiophene-3-carboxamide derivatives containing a dimethylamino group. These compounds displayed significant antibacterial and antifungal properties, highlighting the potential of such chemistries in developing new antimicrobial agents (Vasu et al., 2003).

Nonlinear Optical Properties for Optical Device Applications

Rahulan et al. (2014) synthesized a derivative compound showcasing nonlinear optical properties, indicating potential applications in optical devices. The study emphasized the ability of such compounds to switch from saturable absorption to reverse saturable absorption with varying excitation intensities, which could be beneficial for optical limiters and other photonic applications (Rahulan et al., 2014).

properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-propyloxamide

InChI

InChI=1S/C13H19N3O2/c1-4-9-14-12(17)13(18)15-10-5-7-11(8-6-10)16(2)3/h5-8H,4,9H2,1-3H3,(H,14,17)(H,15,18)

InChI Key

CKCNMQMVCAITIF-UHFFFAOYSA-N

SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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